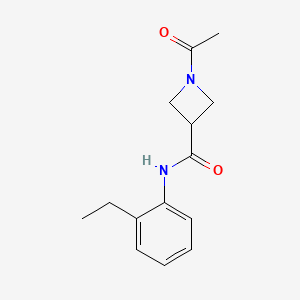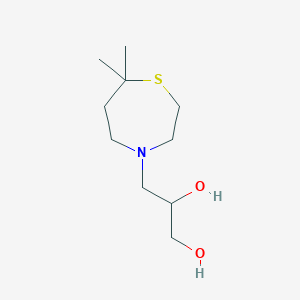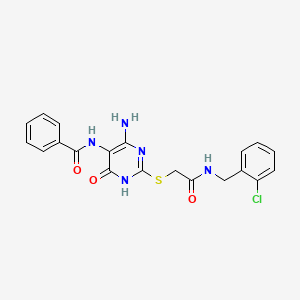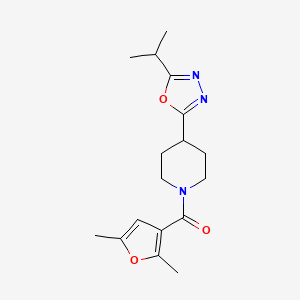
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Prodrug Design
- Prodrug Approaches: Azetidine derivatives have been explored as part of novel prodrug designs, especially in the context of antiviral treatments such as for HIV. The design rationale often involves enhancing drug properties like bioavailability, reducing toxicity, or improving penetration across the blood-brain barrier by modifying the parent molecule into a prodrug that is activated in vivo. One example includes the development of 5'-O-ester prodrugs for 3'-azido-2',3'-dideoxythymidine (AZT), aiming to overcome limitations like low activity and rapid development of resistance (Parang, Wiebe, & Knaus, 2000).
Antimicrobial and Antioxidant Activity
- Antimicrobial and Antioxidant Properties: Research on azetidine derivatives has also included their synthesis and evaluation for antimicrobial and antioxidant activities. For instance, studies on 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides revealed these compounds exhibit notable antimicrobial and antioxidant properties (Devi et al., 2010).
Detoxification Enzymes
- Enzymatic Detoxification: Some azetidine derivatives like l-azetidine-2-carboxylic acid (AZC) have been studied for their toxic effects and how organisms detoxify them. For instance, in Saccharomyces cerevisiae, a novel gene encoding an AZC acetyltransferase was found, highlighting a unique detoxification mechanism that may have broader applications in understanding cellular resistance to toxic substances (Shichiri et al., 2001).
Pharmacological Applications
- CNS Activity and Drug Design: Azetidine derivatives have been explored for their potential in central nervous system (CNS) pharmacology, including as antidepressant and nootropic agents. The synthesis of specific azetidine derivatives and their pharmacological evaluation indicate promising avenues for developing new CNS-active drugs (Thomas et al., 2016).
Chemical Synthesis and Catalysis
- Synthesis of Bioactive Compounds: Azetidine and its derivatives serve as key intermediates in the synthesis of bioactive compounds, including those with antimalarial activities. Innovative synthetic methodologies involving azetidines have led to the discovery of novel pharmacophores with significant biological activity (Stephens et al., 2013).
Future Directions
Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future research will likely continue to explore new methods of synthesizing azetidines, as well as investigating their potential applications in various fields such as drug discovery, polymerization, and as chiral templates .
Mechanism of Action
Target of Action
The primary target of 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, playing a crucial role in cell growth, differentiation, inflammation, and immune responses .
Mode of Action
This compound interacts with STAT3 by inhibiting its activity. The compound has been shown to have sub-micromolar potencies, with IC50 values of 0.55, 0.38, and 0.34 μM, respectively, compared to potencies greater than 18 μM against STAT1 or STAT5 activity . This suggests that the compound has a high affinity for STAT3 and can effectively inhibit its function.
Biochemical Pathways
The inhibition of STAT3 by this compound affects various biochemical pathways. STAT3 is involved in many signaling pathways, and its aberrant activation is prevalent in many human cancers . Therefore, the inhibition of STAT3 can potentially disrupt these pathways, leading to a decrease in cancer cell proliferation and survival.
Pharmacokinetics
The compound was optimized from previously reported proline-based stat3 inhibitors to address cell membrane permeability and other physicochemical issues , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of STAT3 by this compound results in several molecular and cellular effects. The compound has been shown to inhibit constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with the compound inhibited cell growth, colony survival, and induced apoptosis .
Properties
IUPAC Name |
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-11-6-4-5-7-13(11)15-14(18)12-8-16(9-12)10(2)17/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWNKVHNSPMLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)
![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)



![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)

